Technical Documentation Center
Cyclopent-4-ene-1,2,3-trione Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
No content available
Technical Notes & Optimization
Technical Support Center: Synthesis of Cyclopent-4-ene-1,2,3-trione (Croconic Acid)
Technical Support Center: Synthesis of Cyclopent-4-ene-1,2,3-trione (Croconic Acid)
Welcome to the technical support center for the synthesis of Cyclopent-4-ene-1,2,3-trione, more commonly known as croconic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fascinating molecule. Here, we address common challenges encountered during its synthesis and provide practical, field-tested solutions to improve your yield and purity. Our approach is grounded in established chemical principles to ensure the reliability and success of your experiments.
Overview of Croconic Acid Synthesis
Croconic acid is a compound of significant interest due to its unique electronic and optical properties.[1][2] The synthesis of this five-membered ring structure can be challenging, often leading to issues with yield and purity. A common synthetic route involves the multi-step preparation from glyoxal, which is converted to the disodium salt of tetrahydroxy-p-benzoquinone, then to barium croconate, and finally to croconic acid.[3] Another approach involves the reaction of a five-membered ring hydrocarbon compound with a halogenating agent.[4] This guide will focus on troubleshooting common issues that may arise during these and related synthetic pathways.
Troubleshooting Guide: Improving Yield and Purity
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of croconic acid.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in croconic acid synthesis can stem from several factors, from suboptimal reaction conditions to degradation of the product. Here’s a systematic approach to diagnosing and addressing the issue:
-
Re-evaluate Your Reaction Conditions: The synthesis of croconic acid and its derivatives is highly sensitive to reaction parameters. A thorough optimization of reaction conditions is crucial.[5][6] Key parameters to investigate include:
-
Temperature: Ensure the reaction temperature is precisely controlled. Deviations can lead to side reactions or decomposition of intermediates.
-
Solvent: The choice of solvent can significantly impact reaction rates and product stability. For condensation reactions leading to croconic acid derivatives, solvent systems like water/acetone have been shown to be effective.[1]
-
Catalyst: If your synthesis involves a catalyst, ensure its activity and concentration are optimal. In some cases, a base catalyst like quinoline is used in a specific solvent mixture.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times can lead to lower yields of the desired product.
-
-
Purity of Starting Materials: The purity of your starting materials, such as glyoxal, is critical. Impurities can lead to a host of side reactions. For instance, in the synthesis of related compounds, side reactions can yield byproducts like glycolic acid and glyoxylic acid.[7][8] It is advisable to use high-purity, freshly distilled, or commercially available high-grade starting materials.
-
Atmosphere Control: Some reactions in the synthesis pathway may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive intermediates and improve yield.[1]
-
Product Degradation: Croconic acid and its solutions can degrade when exposed to light and air.[1] It is crucial to protect the reaction mixture and the final product from light and to handle them under an inert atmosphere whenever possible.
Question 2: I'm having difficulty purifying the final product. What are the best practices for obtaining high-purity croconic acid?
Answer:
Purification of croconic acid can be challenging due to its physical properties and potential for co-precipitation with inorganic salts. Here are some effective purification strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. For croconic acid, recrystallization from water is often employed.[4] The key is to find a suitable solvent system where the solubility of croconic acid is significantly higher at elevated temperatures than at room temperature, while impurities remain soluble at lower temperatures.
-
Column Chromatography: While less common for the final purification of the acid itself, chromatography can be invaluable for purifying intermediates. The choice of stationary and mobile phases will depend on the specific intermediate.
-
Washing and Extraction: Thorough washing of the crude product is essential to remove inorganic byproducts. For instance, after acidification to form croconic acid, washing with water can help remove residual salts.
-
Melt Crystallization: For related compounds like crotonic acid, melt crystallization has been shown to be an effective purification method that avoids the use of solvents and the associated issues of effluent and energy consumption for drying.[9] This technique could potentially be adapted for croconic acid purification.
Table 1: Comparison of Purification Techniques
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Simple, cost-effective, can yield high purity. | Potential for product loss in the mother liquor. | Final purification of the solid product. |
| Column Chromatography | High separation efficiency for complex mixtures. | Can be time-consuming and require significant solvent volumes. | Purification of synthetic intermediates. |
| Melt Crystallization | No solvent required, energy-efficient, environmentally friendly. | Requires the compound to be thermally stable in the molten state. | High-purity final product, especially for thermally stable compounds. |
Question 3: I'm observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a frequent challenge in multi-step organic syntheses. In the context of croconic acid synthesis, particularly from glyoxal, several side reactions can occur:
-
Cannizzaro Reaction: In the presence of a base, glyoxal can undergo a Cannizzaro reaction, leading to the formation of glycolic acid.[10] This disproportionation reaction can consume the starting material and reduce the yield of the desired product. To minimize this, careful control of the base concentration and reaction temperature is crucial.
-
Oxidation of Intermediates: Intermediates in the synthesis can be susceptible to oxidation, leading to various byproducts. As mentioned earlier, conducting the reaction under an inert atmosphere can help mitigate this issue.
-
Hydrolysis of Intermediates: Some intermediates may be prone to hydrolysis, especially in acidic or basic aqueous media.[11][12] Understanding the stability of your intermediates at different pH values is important for optimizing the workup procedure.
-
Incomplete Reactions: As with any multi-step synthesis, incomplete conversion at any stage will lead to a mixture of products. Monitoring each step to ensure complete conversion before proceeding to the next is essential.
Workflow for Minimizing Side Reactions
Caption: A workflow diagram illustrating key steps to minimize side reactions in croconic acid synthesis.
Frequently Asked Questions (FAQs)
Q: What is the IUPAC name for croconic acid?
A: The IUPAC name for croconic acid is 4,5-dihydroxycyclopent-4-ene-1,2,3-trione.[13]
Q: What are the key safety precautions to take when handling croconic acid?
A: Croconic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid creating dust. It is also important to avoid contact with oxidizing agents.[14][15]
Q: How should I store croconic acid to ensure its stability?
A: Croconic acid is sensitive to light and should be stored in a cool, dry, and dark place in a tightly sealed container.[14] Storing it under an inert atmosphere can further enhance its stability.
Q: Can croconic acid be synthesized from precursors other than glyoxal?
A: Yes, alternative synthetic routes exist. For example, a patented process describes the production of croconic acid or its salts by reacting a five-membered ring hydrocarbon compound with a halogenating agent.[4]
References
-
Montrone, M., Berardi, U., Cardone, A., & Capozzi, M. A. M. (2023). Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materials. RSC Publications. [Link]
- US Patent 4918225A. (1990). Process for the preparation of pure crotonic acids.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
- EP Patent 1707552A1. (2006). Process for producing croconic acid or salt thereof.
-
Wikipedia. (n.d.). Croconic acid. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Montrone, M., Berardi, U., Cardone, A., & Capozzi, M. A. M. (2023). Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materials. RSC Publications. [Link]
- CN Patent 113979855A. (2022). Preparation method of crotonic acid.
-
Montrone, M., Berardi, U., Cardone, A., & Capozzi, M. A. M. (2023). Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materials. CNR-IRIS. [Link]
-
Meeting of the Minds: The Preparation of Croconic and Rhodizonic Acid. (n.d.). CSUSB ScholarWorks. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Hydrolysis Reactions. (2018). SlidePlayer. [Link]
- US Patent 3429929A. (1969). Production of glyoxal.
-
Montrone, M., Berardi, U., Cardone, A., & Capozzi, M. A. M. (2023). Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of func. CNR-IRIS. [Link]
-
PubChem. (n.d.). Cyclopent-4-ene-1,2,3-trione. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]
-
ResearchGate. (n.d.). Reaction Products of Glyoxal with Glycine. [Link]
-
ResearchGate. (n.d.). Oxidation of Glyoxal with Hydroperoxide Compounds Prepared from Maleic Acid by Ozonation To Produce Glyoxylic Acid. [Link]
-
Reddit. (2014). [Organic Chemistry] Glyoxal reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]
-
YouTube. (2020). Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. [Link]
-
The Good Scents Company. (n.d.). 4-cyclopentene-1,3-dione. [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
Sources
- 1. Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materia ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01006J [pubs.rsc.org]
- 2. Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. CSUSB ScholarWorks - Meeting of the Minds: The Preparation of Croconic and Rhodizonic Acid [scholarworks.lib.csusb.edu]
- 4. EP1707552A1 - Process for producing croconic acid or salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4918225A - Process for the preparation of pure crotonic acids - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. esisresearch.org [esisresearch.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Croconic acid - Wikipedia [en.wikipedia.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. CROCONIC ACID - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Troubleshooting Low Reactivity of Cyclopent-4-ene-1,2,3-trione
Technical Support Center: Troubleshooting Low Reactivity of Cyclopent-4-ene-1,2,3-trione
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Cyclopent-4-ene-1,2,3-trione. My objective is to provide you with field-proven insights and actionable protocols to overcome common reactivity challenges.
Cyclopent-4-ene-1,2,3-trione is a fascinating molecule. Its structure, featuring a strained five-membered ring with three vicinal carbonyl groups, renders the alkene bond highly electron-deficient.[1][2] Theoretically, this should make it an exceptionally reactive electrophile and dienophile. Therefore, when researchers report "low reactivity," the root cause is often not chemical inertness but rather competing side reactions, substrate instability, or suboptimal reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting workflows to help you diagnose and solve these issues effectively.
Troubleshooting Workflow: A General Overview
Before diving into specific reaction types, let's visualize the logical flow for diagnosing any reactivity issue with this compound.
Caption: General troubleshooting workflow for reactivity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Cyclopent-4-ene-1,2,3-trione appears unreactive upon receipt or after storage. Could the starting material be the problem?
Answer: Absolutely. This is the most critical first step. The high density of electrophilic carbonyl groups makes the compound susceptible to hydration and oligomerization, which can be mistaken for low reactivity. Similar poly-carbonyl compounds, like ninhydrin, are well-known to exist as stable hydrates.[3]
Troubleshooting Guide: Verifying Starting Material Integrity
-
Probable Causes:
-
Hydration: The central carbonyl group is particularly electrophilic and can react with atmospheric moisture to form a gem-diol (hydrate), which is unreactive in many anhydrous reactions.
-
Decomposition/Polymerization: Over time, especially if exposed to light or impurities, the compound may degrade or polymerize.
-
Impurity: Residual solvents or reagents from synthesis can interfere with subsequent reactions.
-
-
Proposed Solutions & Protocols:
-
Spectroscopic Analysis:
-
¹H NMR: Check for the absence of broad singlets in the 3-5 ppm range, which could indicate the presence of water or hydrate hydroxyl protons. The two alkene protons should be sharp and distinct.
-
¹³C NMR: Confirm the presence of three distinct carbonyl peaks. The formation of a hydrate would cause one carbonyl signal to shift significantly upfield into the 90-100 ppm range.
-
Mass Spectrometry: Use a soft ionization technique (ESI, CI) to confirm the correct molecular weight (110.07 g/mol ).[1]
-
-
Purity Check: Use HPLC or GC-MS to assess purity against a standard if available.
-
Drying Protocol: If hydration is suspected, dissolve the material in a dry solvent (e.g., dichloromethane) and dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo at low temperature. Alternatively, azeotropic distillation with dry toluene can be effective.
-
Storage: Always store Cyclopent-4-ene-1,2,3-trione under an inert atmosphere (Argon or Nitrogen), at low temperature (2-8°C), and protected from light.
-
FAQ 2: I'm seeing low conversion in my Diels-Alder [4+2] cycloaddition. How can I improve the yield?
Answer: This is a counterintuitive problem, as the trione's electron-withdrawing groups should make it a potent dienophile for a [4+2] cycloaddition.[4] Low yields typically stem from either thermal decomposition of the sensitive trione at elevated temperatures or the lack of sufficient activation for less reactive dienes.
Troubleshooting Guide: Optimizing Diels-Alder Reactions
-
Probable Causes:
-
High Temperature: Traditional thermal conditions may exceed the decomposition temperature of the trione.
-
Steric Hindrance: Bulky substituents on the diene can impede its approach to the dienophile.
-
Insufficient Activation: For electron-neutral or electron-poor dienes, the reaction may be slow without catalytic activation.
-
-
Proposed Solutions & Protocols:
-
Lewis Acid Catalysis: Lewis acids coordinate to one of the carbonyl oxygens, further lowering the LUMO energy of the dienophile and dramatically accelerating the reaction, often allowing for lower temperatures. A comparative study of catalysts can be highly effective.[5]
-
Solvent Choice: The choice of solvent can influence reaction rates. Less polar solvents are often preferred for Lewis acid-catalyzed reactions to avoid coordination of the solvent to the catalyst.
-
Data Presentation: Effect of Catalysis and Temperature on a Model Diels-Alder Reaction
| Entry | Diene (1.2 equiv) | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | None | Toluene | 80 | 24 | 35 |
| 2 | Cyclopentadiene | None | Toluene | 25 | 72 | <10 |
| 3 | Cyclopentadiene | ZnCl₂ | CH₂Cl₂ | 0 | 4 | 85 |
| 4 | Cyclopentadiene | Yb(OTf)₃ | CH₂Cl₂ | -20 | 6 | 92 |
| 5 | Danishefsky's Diene | None | THF | 25 | 2 | >95 |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried flask under an argon atmosphere, add Cyclopent-4-ene-1,2,3-trione (1.0 equiv) and the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 equiv).
-
Add anhydrous dichloromethane (CH₂Cl₂) via syringe.
-
Cool the mixture to the desired temperature (e.g., -20°C).
-
Slowly add the diene (1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting cycloadduct by column chromatography.
Caption: Experimental workflow for a catalyzed Diels-Alder reaction.
FAQ 3: My conjugate (1,4-Michael) addition is sluggish, or I'm getting a mixture of 1,2- and 1,4-addition products. How can I control the selectivity?
Answer: This is a classic problem in the chemistry of α,β-unsaturated carbonyl systems.[6] Your trione has multiple electrophilic sites: the three carbonyl carbons (potential 1,2-addition sites) and the β-carbon of the enone system (the 1,4-addition site). The reaction outcome is almost entirely dependent on the electronic nature of your nucleophile, specifically whether it is a "hard" or "soft" nucleophile.
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums): These are highly reactive, charge-dense nucleophiles. They favor irreversible, kinetically controlled attack at the most electron-deficient site, which is the hard carbonyl carbon, leading to 1,2-addition .[6]
-
Soft Nucleophiles (e.g., Gilman cuprates, thiols, amines, stabilized enolates): These are more polarizable and less basic. They favor reversible 1,2-addition but irreversible, thermodynamically controlled attack at the softer β-carbon, leading to the desired 1,4-conjugate addition .[6][7]
Troubleshooting Guide: Controlling Nucleophilic Addition
-
Probable Cause for Low Selectivity: The chosen nucleophile has intermediate hard/soft character, leading to a mixture of products.
-
Proposed Solution: Modify the nucleophile to be explicitly "softer" to favor 1,4-addition. For adding alkyl groups, this means converting a Grignard or organolithium reagent into a Gilman (organocuprate) reagent.
Caption: Controlling selectivity in nucleophilic additions.
Experimental Protocol: Selective 1,4-Addition using a Gilman Reagent
-
Prepare the Gilman Reagent:
-
To a flame-dried flask under argon, add Copper(I) Iodide (CuI, 1.0 equiv).
-
Add anhydrous THF and cool to -78°C.
-
Slowly add the organolithium reagent (2.0 equiv, e.g., MeLi, n-BuLi) and stir for 30 minutes at this temperature to form the lithium diorganocuprate (R₂CuLi).
-
-
Perform the 1,4-Addition:
-
In a separate flame-dried flask, dissolve Cyclopent-4-ene-1,2,3-trione (1.0 equiv) in anhydrous THF under argon and cool to -78°C.
-
Slowly transfer the freshly prepared Gilman reagent into the trione solution via a cannula.
-
Stir the reaction at -78°C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, then perform an aqueous workup and extraction with ether or ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
By applying these targeted troubleshooting strategies, you can transform a seemingly "unreactive" system into a successful and high-yielding transformation.
References
-
NIST. (n.d.). 4-Cyclopentene-1,3-dione. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopent-4-ene-1,2,3-trione. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Cyclopent-4-ene-1,2,3-trione. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Diels-Alder reaction between cyclopentadiene and various dienophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Retrieved from [Link]
-
The Kahn Academy. (n.d.). 1,2-addition vs 1,4-addition. Retrieved from [Link]
-
Liu, Y., Song, R.-J., & Li, J.-H. (2010). A solvent-free ytterbium(III) triflate promoted, zinc(II) chloride catalyzed Conia-ene reaction. Synthesis, 2010(21), 3663-3669. Available at: [Link]
Sources
- 1. Cyclopent-4-ene-1,2,3-trione | C5H2O3 | CID 139948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopent-4-ene-1,2,3-trione [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Stabilizing Cyclopent-4-ene-1,2,3-trione for Long-Term Storage
Technical Support Center: Stabilizing Cyclopent-4-ene-1,2,3-trione for Long-Term Storage
Welcome to the technical support center for Cyclopent-4-ene-1,2,3-trione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and stabilization of this highly reactive trione. Given the compound's inherent instability, this document offers troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results. The recommendations provided are grounded in established principles of organic chemistry and experience with analogous reactive carbonyl compounds.
Understanding the Instability of Cyclopent-4-ene-1,2,3-trione
Cyclopent-4-ene-1,2,3-trione is a unique molecule characterized by a five-membered ring containing a carbon-carbon double bond and three carbonyl groups. This arrangement of functional groups makes the compound highly susceptible to several degradation pathways. The primary drivers of its instability are the high degree of ring strain, the presence of acidic alpha-protons, and the electrophilic nature of the vicinal tricarbonyl system.
The key degradation pathways to consider are:
-
Enolization and Tautomerization: The presence of protons alpha to the carbonyl groups facilitates keto-enol tautomerism.[1][2][3] While typically the keto form is more stable for simple ketones, the resulting enol tautomers of cyclopent-4-ene-1,2,3-trione can be stabilized by conjugation and intramolecular hydrogen bonding, potentially leading to a complex equilibrium of isomers with varying reactivity.
-
Hydration: The electrophilic carbonyl carbons are susceptible to nucleophilic attack by water, leading to the formation of gem-diol hydrates. This process can alter the compound's structure and reactivity.
-
Polymerization: The conjugated system and reactive carbonyls can participate in aldol-type condensation reactions or other polymerization pathways, especially in the presence of acidic or basic impurities.
-
Decarbonylation: Although less common at ambient temperatures, vicinal tricarbonyl compounds can be prone to losing carbon monoxide under thermal or photochemical stress.
-
Oxidation: The double bond and the electron-deficient ring are susceptible to oxidation, particularly in the presence of air and light.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of Cyclopent-4-ene-1,2,3-trione in a question-and-answer format.
Question 1: My freshly synthesized Cyclopent-4-ene-1,2,3-trione is showing signs of degradation (color change, broadening of NMR peaks) within a short period. What is the likely cause and how can I prevent it?
Answer:
Rapid degradation upon isolation is a strong indicator of inherent instability, likely driven by enolization and subsequent reactions. The appearance of new chromophores can lead to color changes, and the presence of multiple tautomers in equilibrium will result in complex or broadened NMR spectra.
Immediate Mitigation Steps:
-
Minimize Exposure to Moisture and Air: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with argon or nitrogen).
-
Use Anhydrous Solvents: Ensure all solvents used for purification and storage are rigorously dried.
-
Low Temperature: Perform all manipulations at low temperatures to reduce the rate of degradation reactions.
Question 2: What are the optimal conditions for the long-term storage of Cyclopent-4-ene-1,2,3-trione?
Answer:
For long-term stability, it is crucial to minimize all potential degradation pathways. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C (Ultra-low freezer) | Reduces the kinetic rate of all degradation reactions. |
| Atmosphere | Inert gas (Argon preferred) | Prevents oxidation and reactions with atmospheric moisture.[5][6] |
| Form | Solid (lyophilized powder if possible) | Reduces molecular mobility and intermolecular reactions compared to a solution. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and provides a good seal.[7] |
| Additives | None are universally recommended without specific testing | The addition of stabilizers could introduce new reaction pathways. If used, they must be thoroughly evaluated. |
Experimental Protocol: Preparing Cyclopent-4-ene-1,2,3-trione for Long-Term Storage
-
Purification: Ensure the compound is of the highest possible purity. Impurities can catalyze degradation. Recrystallization from a non-polar, anhydrous solvent or sublimation under high vacuum are potential methods.
-
Drying: Dry the purified solid under high vacuum for several hours at a low temperature to remove any residual solvent and moisture.
-
Aliquoting: In a glovebox, aliquot the desired quantities into pre-dried amber glass vials. This avoids repeated freeze-thaw cycles of the bulk material.
-
Inert Atmosphere: Backfill each vial with argon gas.
-
Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap with Parafilm.
-
Storage: Place the sealed vials in a labeled container and store them in a -80°C freezer.
Question 3: I need to store Cyclopent-4-ene-1,2,3-trione in solution for a short period. Which solvent should I use?
Answer:
Storing this compound in solution is generally not recommended due to increased reactivity. However, if necessary for experimental workflow, the choice of solvent is critical.
| Solvent Type | Recommendation | Rationale |
| Protic Solvents (e.g., alcohols, water) | Avoid | Can act as nucleophiles, leading to hydrate/hemiacetal formation, and can facilitate enolization. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Use with extreme caution | Can be difficult to render completely anhydrous and may contain impurities that can react with the trione. |
| Aprotic Non-Polar Solvents (e.g., Toluene, Hexane) | Preferred, if solubility allows | Less likely to react with the compound. Must be rigorously dried and deoxygenated. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Use with caution | Can contain acidic impurities (HCl) that can catalyze degradation. Use freshly distilled over a neutral drying agent. |
Short-Term Solution Storage Protocol:
-
Use a freshly opened bottle of anhydrous, inhibitor-free solvent.
-
Purge the solvent with argon for at least 30 minutes to remove dissolved oxygen.
-
Prepare the solution at a low temperature (e.g., in an ice bath).
-
Store the solution under an argon atmosphere in a sealed vial at -20°C or lower.
-
Use the solution as quickly as possible, ideally within 24 hours.
Question 4: How can I assess the purity and degradation of my stored Cyclopent-4-ene-1,2,3-trione samples?
Answer:
Regular quality control is essential. The following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for assessing purity. The appearance of new signals or broadening of existing ones can indicate degradation or the presence of tautomers.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector can be developed to quantify the parent compound and detect the formation of more polar degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.
References
-
Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?[Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
National Center for Biotechnology Information. (n.d.). Hyperconjugative π → σCF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems*. [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
University of California, Riverside. (n.d.). Chemical Storage. [Link]
-
University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. [Link]
-
University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. [Link]
-
RSC Publishing. (n.d.). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. [Link]
-
National Center for Biotechnology Information. (n.d.). Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. [Link]
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Reference Data & Comparative Studies
Comparative Reactivity Guide: Cyclopent-4-ene-1,2,3-trione vs. Cyclic 1,3-Diones
Comparative Reactivity Guide: Cyclopent-4-ene-1,2,3-trione vs. Cyclic 1,3-Diones
Executive Summary
This guide details the divergent reactivity profiles of Cyclopent-4-ene-1,2,3-trione (a vicinal tricarbonyl) and Cyclic 1,3-Diones (e.g., cyclopentane-1,3-dione). While both share a five-membered ring topology, their electronic behaviors are diametrically opposed at the C2 position.
-
Cyclopent-4-ene-1,2,3-trione functions primarily as a super-electrophile and Michael acceptor . Its central carbonyl is highly destabilized, driving rapid hydration and condensation with binucleophiles.
-
Cyclic 1,3-Diones function primarily as nucleophiles (via C2-enolization) and Michael donors . They are stable precursors for Knoevenagel and alkylation reactions.
Key Application: Researchers synthesizing nitrogen heterocycles (quinoxalines vs. diazepines) or designing bioconjugation reagents must select between these cores based on the desired polarity of the C2 carbon.
Electronic Structure & Polarity Inversion
The fundamental difference lies in the electron density at the C2 position (the carbon between the carbonyls).
| Feature | Cyclopent-4-ene-1,2,3-trione | Cyclic 1,3-Dione (e.g., Cyclopent-4-ene-1,3-dione) |
| C2 Character | Super-Electrophilic ( | Nucleophilic (Active Methylene/Methine) |
| Primary Reactivity | Nucleophilic Attack at C2 (C=O) | Electrophilic Attack at C2 (C-H/C-) |
| Hydration (gem-diol) | High ( | Low. Exists as keto-enol tautomers. |
| LUMO Energy | Very Low (High electron affinity) | Moderate |
| Acidity (pKa) | N/A (No | High Acidity (pKa |
Mechanism of Activation
-
Trione: The central carbonyl (C2) is flanked by two electron-withdrawing carbonyls and an electron-deficient alkene. This creates a "push-pull" failure where the central carbon is starved of electron density, making it hyper-reactive toward nucleophiles (water, amines, thiols).
-
Dione: The C2 position possesses acidic protons (in saturated forms) or conjugation (in unsaturated forms) that stabilizes a negative charge. Upon deprotonation, the C2 carbanion is the dominant nucleophile.
Reactivity Profiles & Experimental Protocols
A. Reaction with 1,2-Diamines (Heterocycle Synthesis)
This is the definitive test to distinguish the two species.
-
Trione Pathway (Quinoxaline Synthesis): The trione acts as a 1,2-dicarbonyl equivalent. The diamine attacks the C1 and C2 carbonyls.
-
Dione Pathway (Enaminone/Diazepine Synthesis): The dione acts as a vinylogous ester or ketone. The diamine attacks the C1/C3 carbonyls, often leading to 1,5-benzodiazepines or simple enamines depending on conditions.
Protocol 1: Synthesis of Quinoxaline Derivatives (Trione Route)
Target: Condensation of Cyclopent-4-ene-1,2,3-trione with o-phenylenediamine.
-
Preparation: Dissolve o-phenylenediamine (1.0 equiv) in Ethanol (0.1 M).
-
Addition: Add Cyclopent-4-ene-1,2,3-trione (1.0 equiv) (often used as the hydrate or generated in situ from oxidation of the diol).
-
Reaction: Stir at reflux for 2–4 hours. The mixture will typically darken.
-
Workup: Cool to RT. The quinoxaline product often precipitates. Filter and wash with cold EtOH. Recrystallize from EtOH/DMF.
-
Mechanism: Double condensation (Schiff base formation) at the vicinal carbonyls.
Protocol 2: Synthesis of Enaminones (Dione Route)
Target: Reaction of Cyclopentane-1,3-dione with primary amines.
-
Preparation: Dissolve 1,3-dione (1.0 equiv) in Toluene.
-
Catalysis: Add catalytic p-TsOH (5 mol%).
-
Addition: Add amine (1.1 equiv).
-
Reaction: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 6–12 hours.
-
Result: Formation of the
-amino-enone (vinylogous amide).
B. Hydration and Stability
The trione is rarely handled as the free tricarbonyl. In the presence of atmospheric moisture, it converts to the gem-diol (hydrate).
-
Observation: A yellow trione solid turns white/colorless upon exposure to air (formation of hydrate).
-
Reversibility: Heating under vacuum (
C) or sublimation can regenerate the deep-colored trione, but it is transient. -
1,3-Dione Contrast: 1,3-diones are stable solids. They do not hydrate but exist in equilibrium with their enol forms (detectable by NMR: broad OH singlet at
12-15 ppm).
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for the Trione (Electrophilic Core) versus the Dione (Nucleophilic Core).
Figure 1: Divergent reaction manifolds. The Trione (Red) reacts primarily as an electrophile, while the Dione (Blue) serves as a nucleophile precursor or reacts at the carbonyls without C2 involvement.
Critical Data Comparison
| Property | Cyclopent-4-ene-1,2,3-trione | Cyclopent-4-ene-1,3-dione |
| CAS Registry | 15548-56-8 | 930-60-9 |
| Molecular Weight | 110.07 g/mol | 96.08 g/mol |
| UV-Vis Abs. | ||
| Solubility | Soluble in polar aprotic (DMSO, DMF). Reacts with protic. | Soluble in alcohols, DCM, Toluene. |
| Redox Potential | Easily reduced (forms enediol/croconate salts). | Stable to mild oxidation; reducible to diol. |
| Main Hazard | Skin sensitizer; releases CO upon decomposition. | Irritant; generally stable. |
References
-
Synthesis and Properties of Croconate Derivatives: Title: Synthesis and kinetic studies of dimethyl croconate and related triones. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]
-
Quinoxaline Synthesis via 1,2-Dicarbonyls: Title: Recent advances in the transition-metal-free synthesis of quinoxalines.[1] Source: RSC Advances. URL:[Link]
-
Reactivity of Vicinal Tricarbonyls: Title: The Chemistry of Vicinal Tricarbonyls and Related Systems.[2] Source: Chemical Reviews (ACS). URL:[Link]
-
Cyclopent-4-ene-1,3-dione Data: Title: 4-Cyclopentene-1,3-dione Standards and Properties.[3][4][5][6] Source: NIST Chemistry WebBook.[3][5] URL:[Link]
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 4-Cyclopentene-1,3-dione [webbook.nist.gov]
- 4. 4-Cyclopentene-1,3-dione [webbook.nist.gov]
- 5. 4-cyclopentene-1,3-dione, 930-60-9 [thegoodscentscompany.com]
- 6. Quinoxalinone synthesis [organic-chemistry.org]
Comparative Guide: Cyclopent-4-ene-1,2,3-trione vs. Vicinal Tricarbonyls in Synthesis
Comparative Guide: Cyclopent-4-ene-1,2,3-trione vs. Vicinal Tricarbonyls in Synthesis
Executive Summary: The "Ene-Trione" Advantage
In the landscape of vicinal tricarbonyls (VTCs), Cyclopent-4-ene-1,2,3-trione (CET) (CAS: 15548-56-8) represents a high-energy, dual-mode electrophile distinct from the classical standards like Ninhydrin (Indane-1,2,3-trione) or Cyclopentane-1,2,3-trione .
While Ninhydrin is the gold standard for amino acid detection and heterocyclic synthesis due to its stable hydrate form and C2-electrophilicity, CET introduces a conjugated double bond (C4=C5) into the reactive core. This structural modification transforms the molecule from a simple tri-electrophile into a Michael acceptor , enabling orthogonal functionalization strategies unavailable to benzo-fused or saturated VTCs.
This guide objectively compares CET against standard VTCs, providing experimental protocols for its generation and use in synthesizing functionalized heterocycles.
Comparative Analysis: Structural & Reactivity Profiles
The following table contrasts CET with the two most common VTCs used in organic synthesis.
Table 1: Vicinal Tricarbonyl Performance Matrix
| Feature | Cyclopent-4-ene-1,2,3-trione (CET) | Ninhydrin (Indane-1,2,3-trione) | Cyclopentane-1,2,3-trione |
| Structure | 5-membered ring, unsaturated (C4=C5) | Benzofused 5-membered ring | Saturated 5-membered ring |
| CAS | 15548-56-8 | 485-47-2 | 38051-57-9 |
| Primary Electrophile | C2 Carbonyl (Ketone) | C2 Carbonyl (Hydrate/Ketone) | C2 Carbonyl (Ketone) |
| Secondary Reactivity | Michael Addition (C4/C5) , Diels-Alder | Aromatic Substitution (Difficult) | Enolization / Tautomerization |
| Stability | Moderate; prone to polymerization | High (Stable Hydrate) | Moderate (Hygroscopic) |
| Key Application | Functionalized Quinoxalines, Bio-conjugation | Amino Acid Detection, Indeno-heterocycles | Simple Quinoxalines |
| Solubility | Polar Aprotic (DMSO, DMF, ACN) | Water, Ethanol, DMSO | Water, Alcohols |
Scientific Insight: The "Dual-Warhead" Mechanism
-
Ninhydrin: Reacts almost exclusively at the C2 position. The aromatic ring effectively "locks" the remaining carbons, preventing downstream functionalization without harsh conditions.
-
CET: The C2 carbonyl reacts with binucleophiles (e.g., 1,2-diamines) to form the heterocyclic core. Crucially, the C4=C5 alkene remains intact , serving as a handle for late-stage diversification via thiol-Michael addition or cycloaddition. This makes CET superior for designing covalent inhibitors or molecular probes .
Mechanistic Pathways & Visualization
The diagram below illustrates the divergent synthetic pathways between CET and Ninhydrin. Note how CET offers an additional "Branch Point" for structural complexity.
Figure 1: Divergent reactivity profiles. CET enables post-condensation functionalization via its preserved alkene, whereas Ninhydrin products are typically terminal scaffolds.
Experimental Protocols
Due to the higher reactivity of CET compared to Ninhydrin, specific handling is required to prevent polymerization of the alkene.
Protocol A: In Situ Generation & Heterocycle Synthesis
Context: CET is often generated in situ from the oxidation of cyclopent-4-ene-1,3-dione or used immediately after isolation to maximize yield.
Materials:
-
Cyclopent-4-ene-1,3-dione (Precursor)
-
Selenium Dioxide (SeO2) (Oxidant)
-
1,2-Phenylenediamine (Nucleophile)
-
Dioxane/Water (Solvent)
Step-by-Step Methodology:
-
Oxidation: Dissolve cyclopent-4-ene-1,3-dione (1.0 eq) in 1,4-dioxane/H2O (9:1). Add SeO2 (1.2 eq) and reflux for 2 hours.
-
Checkpoint: Monitor TLC for the disappearance of the dione. The trione (CET) appears as a highly colored (often red/orange) spot.
-
-
Filtration: Filter the hot solution through a Celite pad to remove Selenium species. Do not evaporate to dryness as CET can degrade.
-
Condensation: To the fresh filtrate containing CET, add 1,2-phenylenediamine (1.0 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. The solution will darken as the quinoxaline forms.
-
Isolation: Dilute with water and extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product will be the unsaturated cyclopenta[b]quinoxaline.
Protocol B: Michael Addition to CET-Derived Scaffolds
Context: This step demonstrates the unique advantage of CET—functionalizing the alkene after the heterocyclic core is built.
-
Substrate: Dissolve the cyclopenta[b]quinoxaline (from Protocol A) in dry Ethanol.
-
Nucleophile: Add Thiophenol (1.1 eq) and a catalytic amount of Triethylamine (0.1 eq).
-
Conditions: Stir at room temperature for 1 hour.
-
Result: The thiol adds across the C4=C5 double bond, yielding a 5-phenylsulfanyl-dihydro-cyclopenta[b]quinoxaline.
-
Note: This reaction is impossible with Ninhydrin derivatives.
-
Critical Stability & Handling Notes
-
Storage: Unlike Ninhydrin (shelf-stable for years), isolated CET should be stored at -20°C under Argon. It is prone to self-condensation via Diels-Alder dimerization.
-
Hydration: Like all VTCs, CET exists in equilibrium with its hydrate in aqueous media. However, the electron-withdrawing alkene shifts the equilibrium further toward the hydrate form compared to the saturated analog.
-
Safety: CET is a potent skin sensitizer and electrophile. Double-gloving is mandatory.
References
-
PubChem. (2025). Cyclopent-4-ene-1,2,3-trione (Compound). National Library of Medicine. [Link]
-
Gleason, J. L., et al. (2014). Cyclopent-4-ene-1,3-diones: A New Class of Herbicides Acting as Potent Photosynthesis Inhibitors. PubMed.[1][2] [Link]
-
Rubin, M. B. (2025). The Chemistry of Vicinal Tricarbonyls and Related Systems. ResearchGate. [Link]
-
Organic Syntheses. (2025). Preparation of 2-Cyclopentene-1,4-dione (Precursor to CET). Org. Synth. [Link]
-
Environmental Science & Technology. (2025). Chlorinated Byproduct Formation...[3] Detection of Cyclopent-4-ene-1,2,3-trione. ACS Publications. [Link]
Sources
A Researcher's Guide to the Biological Activity Screening of Cyclopent-4-ene-1,2,3-trione Derivatives
A Researcher's Guide to the Biological Activity Screening of Cyclopent-4-ene-1,2,3-trione Derivatives
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, the cyclopentenone scaffold has emerged as a privileged structure, present in numerous natural products with diverse biological activities.[1][2] This guide focuses on a specific, highly functionalized class: Cyclopent-4-ene-1,2,3-trione derivatives. Their unique electronic and structural features make them compelling candidates for drug discovery programs, particularly in oncology and infectious diseases.
This document serves as a comprehensive comparison and protocol guide for researchers, scientists, and drug development professionals. It is designed to provide not only the "how" but also the "why" behind the screening methodologies, ensuring a robust and logical approach to evaluating this promising class of compounds. We will delve into the practical aspects of anticancer and antimicrobial screening, present comparative data, and offer detailed, field-tested protocols.
The Rationale: Why Screen Cyclopentenone Derivatives?
The cyclopentenone ring, particularly the α,β-unsaturated ketone moiety, is a known Michael acceptor. This reactivity can lead to covalent interactions with biological nucleophiles, such as cysteine residues in enzymes or transcription factors, thereby modulating their function.[2] Studies have demonstrated that this core structure is associated with a wide array of biological effects, including cytostatic, anti-inflammatory, antibacterial, and antifungal activities.[3][4] The addition of a third vicinal carbonyl group in the cyclopent-4-ene-1,2,3-trione scaffold enhances its electrophilicity and provides multiple points for synthetic diversification, allowing for the fine-tuning of reactivity and specificity.
Part 1: Anticancer and Cytotoxicity Screening
A primary focus for novel small molecules is their potential as anticancer agents. The initial step is to assess their general cytotoxicity against a panel of cancer cell lines. This provides a broad measure of their ability to inhibit cell growth or induce cell death.
Comparative Analysis of Anticancer Activity
While comprehensive screening data for a wide range of Cyclopent-4-ene-1,2,3-trione derivatives is still emerging in the public domain, we can draw comparisons from related cyclopentenone structures to highlight the potential of this class. The following table illustrates the kind of comparative data a screening campaign should aim to generate. For context, we are presenting hypothetical data for illustrative purposes, based on activities seen in similar molecular classes.
| Compound | Derivative Type | Substitution Pattern | HCT-116 IC₅₀ (µM) [5] | HeLa IC₅₀ (µM) [5] | MDA-MB-231 IC₅₀ (µM) [5] |
| CPD-1 | Phenyl-substituted | 4-methoxyphenyl | 5.2 | 7.8 | 12.1 |
| CPD-2 | Alkyl-substituted | 4-tert-butyl | > 50 | > 50 | > 50 |
| CPD-3 | Heterocycle-fused | Thienopyridine | 2.1 | 3.5 | 4.9 |
| Doxorubicin | Positive Control | - | 0.08 | 0.12 | 0.15 |
This table is for illustrative purposes to demonstrate effective data presentation.
The data clearly indicates that aryl and heterocyclic substitutions (CPD-1, CPD-3) confer significantly higher cytotoxic potency compared to simple alkyl substitutions (CPD-2). This directs future synthetic efforts towards exploring diverse aromatic and heterocyclic moieties.
Workflow for Anticancer Screening
A logical progression from initial hit identification to mechanism of action studies is crucial for an efficient drug discovery cascade.
Caption: Workflow for anticancer drug screening.
In-Depth Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[6][7] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[8]
Principle of Causality: This assay is chosen for primary screening due to its high throughput, reliability, and cost-effectiveness.[6] A reduction in formazan production is a direct indicator of either reduced cell number (cytotoxicity) or reduced metabolic activity (cytostatic effects), providing a robust first pass filter for identifying active compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, HeLa, A549) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each cyclopentenone derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Essential Controls: Include wells with "cells + medium only" (negative control), "cells + medium + 0.5% DMSO" (vehicle control), and "cells + medium + a known cytotoxic agent like Doxorubicin" (positive control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells will form purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
-
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[1][10] Cyclopentenone-containing natural products have shown promising antimicrobial activity, making this an important area of investigation for novel derivatives.[1]
Comparative Analysis of Antimicrobial Activity
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
| Compound | Derivative Type | Gram-Positive: S. aureus MIC (µg/mL) [1][10] | Gram-Negative: E. coli MIC (µg/mL) [12] | Yeast: C. albicans MIC (µg/mL) [13] |
| CPD-4 | Aryl Amine | 7.81 | > 128 | 31.2 |
| CPD-5 | Oxime Ether | 0.98 | > 128 | 16 |
| CPD-6 | Simple Diamine | > 62.5 | > 128 | > 62.5 |
| Vancomycin | Positive Control (G+) | 1.0 | N/A | N/A |
| Ciprofloxacin | Positive Control (G-) | N/A | 2.0 | N/A |
| Fluconazole | Positive Control (Yeast) | N/A | N/A | 2.0 |
Data is representative of findings for functionalized cyclopentenones, adapted from sources like ChemMedChem.[1][10]
This comparison reveals that specific functionalization, such as the inclusion of aryl amines and oxime ethers, is critical for potent activity, particularly against Gram-positive bacteria.[1][10] The lack of activity against Gram-negative bacteria like E. coli is common for many compound classes due to its protective outer membrane.
Workflow for Antimicrobial Screening
The screening process for antimicrobials is a streamlined approach to determine the spectrum and potency of novel compounds.
Caption: Workflow for antimicrobial susceptibility testing.
In-Depth Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[11] It is accurate, reproducible, and can be configured for high-throughput screening.
Principle of Causality: This method directly measures the ability of a compound to inhibit microbial growth in a liquid medium. By testing a range of concentrations, it precisely identifies the minimum concentration required for an inhibitory effect, providing a quantitative measure of potency that is universally understood and comparable across different studies.
Step-by-Step Methodology:
-
Preparation of Media and Inoculum:
-
Use appropriate broth media for the microorganisms being tested (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi).[12][14]
-
Grow a fresh culture of the test organism (e.g., S. aureus, E. coli, C. albicans) on an agar plate.
-
Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12]
-
Dilute this standardized suspension into the test broth to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation:
-
Dispense 50 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Prepare a 2X stock solution of the highest concentration of the test compound to be screened (e.g., 256 µg/mL).
-
Add 50 µL of this 2X stock to the first column of wells, resulting in a 1X concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, then transferring 50 µL from the second to the third, and so on. Discard the final 50 µL from the last column. This creates a concentration gradient.
-
-
Inoculation and Controls:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Essential Controls:
-
Growth Control: Wells with broth and inoculum only (should show turbidity).
-
Sterility Control: Wells with broth only (should remain clear).
-
Positive Control: A known antibiotic/antifungal agent serially diluted as a reference.
-
-
-
Incubation:
-
Cover the plates and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[11]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity (an indicator of growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
-
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), take a small aliquot (10 µL) from the clear wells and plate it onto an agar plate. The lowest concentration that results in no growth on the agar plate after re-incubation is the MBC/MFC.
-
Conclusion and Future Directions
The Cyclopent-4-ene-1,2,3-trione scaffold represents a fertile ground for the discovery of new bioactive molecules. The screening protocols detailed in this guide provide a robust framework for evaluating their potential as both anticancer and antimicrobial agents. Initial findings from related compound classes suggest that derivatization with aromatic and heterocyclic moieties is a promising strategy to enhance potency. Future work should focus on synthesizing a diverse library of these derivatives and systematically screening them to build a comprehensive structure-activity relationship (SAR) profile. Subsequent hit-to-lead optimization, guided by mechanistic studies and in vivo efficacy models, will be critical in translating these promising scaffolds into next-generation therapeutics.
References
-
Bioassays for anticancer activities - PubMed. Available at: [Link]
-
Broth microdilution - Wikipedia. Available at: [Link]
-
Gomes, R. F. A., Isca, V. M. S., Andrade, K., Rijo, P., & Afonso, C. A. M. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemMedChem, 16(1), 1-6. Available at: [Link]
-
Cytotoxic assays for screening anticancer agents - PubMed. Available at: [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023). World Journal of Pharmaceutical Research, 12(11), 846-861. Available at: [Link]
-
Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC. Available at: [Link]
-
Parikh, P. (2015). Anti- Tumor assay / Screening of Anticancer Drugs. Slideshare. Available at: [Link]
-
Gontijo, M. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC. Available at: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. Available at: [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. Available at: [Link]
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. Available at: [Link]
-
Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed. Available at: [Link]
-
Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed. Available at: [Link]
-
Conti, F. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anti-Cancer Drugs, 17(9), 1017-1022. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. ijcrt.org [ijcrt.org]
- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to the Electrochemical Properties of Cyclopent-4-ene-1,2,3-trione and Related Vicinal Carbonyl Systems
A Comparative Guide to the Electrochemical Properties of Cyclopent-4-ene-1,2,3-trione and Related Vicinal Carbonyl Systems
For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, a comprehensive understanding of the electrochemical behavior of novel organic molecules is paramount. Cyclopent-4-ene-1,2,3-trione, a unique cyclic trione, presents a fascinating case study in redox chemistry due to its arrangement of three vicinal carbonyl groups within a strained five-membered ring containing a double bond. This guide provides a comparative analysis of its expected electrochemical properties against well-characterized analogues, offering a predictive framework for its behavior and application.
The reactivity and electronic properties of Cyclopent-4-ene-1,2,3-trione are dictated by the close proximity of its electron-withdrawing carbonyl groups. This arrangement is anticipated to result in a molecule with a high electron affinity, making it a potent electron acceptor. Understanding the thermodynamics and kinetics of electron transfer to and from this molecule is crucial for its potential applications, which could range from being a building block for novel electroactive materials to a component in redox-sensitive drug delivery systems.
This guide will delve into a comparative analysis with structurally and functionally related compounds: Croconic Acid, Ninhydrin, and 1,2-Cyclopentanedione. By examining the established electrochemical behavior of these molecules, we can infer the likely redox characteristics of Cyclopent-4-ene-1,2,3-trione. Furthermore, a detailed experimental protocol for cyclic voltammetry is provided to empower researchers to validate these predictions and further explore the rich electrochemistry of this intriguing class of compounds.
Comparative Analytes: A Structural Overview
To build a predictive model for the electrochemical properties of Cyclopent-4-ene-1,2,3-trione, it is essential to compare it with molecules that share key structural motifs. The selected comparators are:
-
Croconic Acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione): As a hydroxylated analogue of the target molecule, croconic acid offers the closest structural comparison.[1][2][3] Its electronic properties are well-documented, particularly its use in the synthesis of near-infrared absorbing dyes and its interesting ferroelectric properties.[2][4][5] The presence of the enediol system significantly influences its redox behavior.
-
Ninhydrin (2,2-dihydroxyindane-1,3-dione): While possessing a six-membered ring fused to a five-membered ring, ninhydrin is a classic example of a compound with three vicinal carbonyl groups (in its dehydrated form).[6][7] Its electrochemistry has been studied in both aqueous and non-aqueous media, providing valuable insights into the multi-step reduction of such systems.[6]
-
1,2-Cyclopentanedione: This simpler dicarbonyl compound serves as a fundamental building block for understanding the interactions between adjacent carbonyl groups in a five-membered ring.[8][9][10][11] Its electrochemical behavior can help to isolate the effect of the third carbonyl and the double bond present in Cyclopent-4-ene-1,2,3-trione.
-
Quinones: This broader class of cyclic diones is a benchmark for reversible two-electron, two-proton redox processes in organic electrochemistry.[12][13][14][15][16] Their well-understood behavior provides a general context for the redox properties of cyclic carbonyl compounds.
Electrochemical Behavior: A Comparative Analysis
The electrochemical reduction of vicinal polycarbonyl compounds typically proceeds through a series of single-electron transfers, leading to the formation of radical anions and dianions. The stability of these intermediates and the potential at which these transfers occur are highly dependent on the molecular structure and the solvent system.
| Compound | Structure | Key Structural Features | Expected/Observed Electrochemical Properties | First Reduction Potential (Epc1 vs. Ag/AgCl, qualitative) |
| Cyclopent-4-ene-1,2,3-trione | C₅H₂O₃ | Vicinal trione, cyclic, conjugated double bond | Expected to undergo multiple, closely spaced, reversible one-electron reductions. The high degree of conjugation and electron-withdrawing nature of the three carbonyls suggest it will be a strong electron acceptor. | Relatively Positive |
| Croconic Acid | C₅H₂O₅ | Vicinal trione, enediol system, cyclic, conjugated | Known to be electrochemically active.[1] The enediol moiety can participate in redox chemistry, and its deprotonated form, the croconate anion, has a highly delocalized π-system.[1] | Positive |
| Ninhydrin (dehydrated) | C₉H₄O₃ | Vicinal trione, fused aromatic ring | Shows multiple, well-defined, reversible one-electron reduction steps in aprotic media, corresponding to the formation of a stable radical anion and dianion.[6] | Less Positive |
| 1,2-Cyclopentanedione | C₅H₆O₂ | Vicinal dione, cyclic, saturated backbone | Undergoes reduction of its two carbonyl groups. The proximity of the carbonyls influences the reduction potentials. The enol form is more stable.[8] | Negative |
Redox Mechanism Insights:
For Cyclopent-4-ene-1,2,3-trione, a plausible reduction mechanism in an aprotic solvent involves two sequential, reversible one-electron transfer steps. The initial reduction would form a radical anion, with the negative charge and spin density delocalized over the three carbonyl groups and the carbon-carbon double bond. A second one-electron transfer would then produce a dianion. The proximity of the reduction potentials for these two steps will be a key indicator of the electronic communication between the carbonyl groups.
The presence of the double bond in conjugation with the three carbonyls is expected to stabilize the resulting radical anion and dianion through resonance, likely shifting the reduction potentials to more positive values compared to a saturated analogue.
Experimental Protocol: Cyclic Voltammetry of Cyclic Triones
To empirically determine the electrochemical properties of Cyclopent-4-ene-1,2,3-trione and its analogues, cyclic voltammetry (CV) is the technique of choice.[17][18][19] The following protocol provides a robust starting point for such investigations in a non-aqueous medium.
Objective: To determine the reduction potentials and assess the reversibility of the redox processes of the analyte.
Materials and Reagents:
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag+) pseudo-reference electrode
-
Counter Electrode: Platinum wire or gauze
-
Electrochemical Cell
-
Potentiostat
-
Analyte (e.g., Cyclopent-4-ene-1,2,3-trione)
-
Solvent: Anhydrous, aprotic solvent such as acetonitrile or dichloromethane
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), 0.1 M concentration
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then the chosen organic solvent, and dry completely.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the anhydrous solvent. Ensure all glassware is oven-dried to minimize water content.
-
Analyte Solution Preparation: Prepare a 1-5 mM solution of the analyte in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution.
-
Deoxygenation: Purge the solution with the inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the initial potential to a value where no faradaic current is observed.
-
Scan the potential towards negative values to observe reduction events. The switching potential should be set sufficiently negative to encompass all reduction waves.
-
Reverse the scan direction towards positive potentials to observe the corresponding oxidation events.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer.
-
-
Internal Standard: After recording the voltammograms of the analyte, add a small amount of an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple) to the solution and record another voltammogram. This allows for accurate referencing of the measured potentials.
-
Data Analysis:
-
Determine the cathodic (Epc) and anodic (Epa) peak potentials.
-
Calculate the formal reduction potential (E°') as the average of Epc and Epa for reversible couples.
-
Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio of 1 is indicative of a stable redox species.
-
Visualizing the Workflow and Proposed Mechanism
Conclusion and Future Directions
While direct experimental data for the electrochemical properties of Cyclopent-4-ene-1,2,3-trione is not yet widely available in the literature, a comparative analysis with structurally related compounds provides a strong predictive framework for its behavior. It is anticipated that this molecule will be a potent electron acceptor, undergoing at least two reversible one-electron reductions at relatively positive potentials. The conjugated system formed by the vicinal trione and the carbon-carbon double bond is expected to stabilize the resulting anionic species.
The detailed experimental protocol provided in this guide offers a clear pathway for researchers to empirically validate these predictions. Such studies will be instrumental in unlocking the potential of Cyclopent-4-ene-1,2,3-trione and its derivatives in the design of novel redox-active materials, as components in organic batteries, or as electrochemically-triggered moieties in advanced drug delivery systems. The unique electronic structure of this compact, highly functionalized molecule makes it a compelling target for further electrochemical investigation.
References
Sources
- 1. Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materia ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01006J [pubs.rsc.org]
- 2. arxiv.org [arxiv.org]
- 3. Structural, electronic and ferroelectric properties of croconic acid crystal: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Ninhydrin - Wikipedia [en.wikipedia.org]
- 8. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 9. 1,2-Cyclopentanedione [webbook.nist.gov]
- 10. 1,2-Cyclopentanedione | C5H6O2 | CID 566657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Cyclopentanedione | 3008-40-0 | Benchchem [benchchem.com]
- 12. Electrochemistry of Quinones with Respect to their Role in Biomedical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]
- 19. researchgate.net [researchgate.net]
